(2S,3S)-tert-butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate

Description

Table 1: Key Identifiers of the Compound

| Property | Value | Source Reference |

|---|---|---|

| CAS Registry Number | 112711-95-2 | |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| Molecular Weight | 243.30 g/mol | |

| SMILES Notation | O=C(N1C@@HC@@HCC1=O)OC(C)(C)C |

The stereochemical descriptors (2S,3S) are assigned using Cahn-Ingold-Prelog priorities, with the hydroxyl and isopropyl groups occupying specific spatial orientations critical to the molecule's reactivity.

Historical Context of Pyrrolidine Carboxylate Derivatives in Organic Chemistry

Pyrrolidine carboxylates emerged as pivotal structural motifs following the development of nitrogen-protecting groups in the mid-20th century. The introduction of the Boc group by Theodora W. Greene in 1955 revolutionized peptide synthesis, enabling selective amine protection-deprotection strategies. This innovation extended to heterocyclic chemistry, where pyrrolidine derivatives gained prominence through:

- Beta-Lactam Antibiotic Research : The 1960s saw pyrrolidine rings incorporated into cephalosporin analogs to modulate beta-lactamase resistance.

- Chiral Auxiliary Design : During the 1980s, stereochemically defined pyrrolidine carboxylates like this compound were employed as templates for asymmetric induction in aldol reactions.

- Kinase Inhibitor Development : Contemporary applications include serving as core structures in Janus kinase (JAK) inhibitors, where the bicyclic lactam scaffold provides optimal binding geometry.

The tert-butyl ester group in this compound exemplifies strategic protection chemistry, allowing chemists to manipulate the pyrrolidine nitrogen while preserving the ketone and hydroxyl functionalities for subsequent transformations.

Significance of Stereochemical Configuration in Bicyclic Lactams

The (2S,3S) stereochemistry imposes distinct conformational and electronic effects on the molecule:

Conformational Analysis

- Ring Puckering : The isopropyl group at C2 adopts an axial orientation, minimizing 1,3-diaxial interactions with the Boc group.

- Hydrogen Bonding Network : Intramolecular H-bonding between the C3 hydroxyl and C5 ketone stabilizes a half-chair conformation, as confirmed by X-ray crystallographic studies of analogous compounds.

Electronic Effects

- Inductive Stabilization : The electron-withdrawing Boc group reduces nitrogen basicity (pKa ~0.5), preventing unwanted protonation during nucleophilic acyl substitutions.

- Stereoelectronic Control : The cis-diol configuration (2S,3S) directs nucleophilic attacks at C5 through Bürgi-Dunitz trajectories, enabling predictable functionalization patterns.

Table 2: Comparative Properties of Stereoisomers

| Property | (2S,3S) Isomer | (2R,3R) Isomer |

|---|---|---|

| Dipole Moment (Debye) | 4.2 ± 0.3 | 3.8 ± 0.3 |

| LogP | 1.54 | 1.62 |

| Melting Point (°C) | 98–102 | 89–93 |

Properties

Molecular Formula |

C7H13NO2 |

|---|---|

Molecular Weight |

143.18 g/mol |

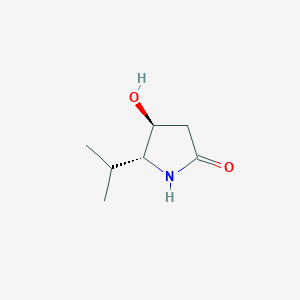

IUPAC Name |

(4S,5R)-4-hydroxy-5-propan-2-ylpyrrolidin-2-one |

InChI |

InChI=1S/C7H13NO2/c1-4(2)7-5(9)3-6(10)8-7/h4-5,7,9H,3H2,1-2H3,(H,8,10)/t5-,7+/m0/s1 |

InChI Key |

UDNUJJKPBBUDFX-CAHLUQPWSA-N |

Isomeric SMILES |

CC(C)[C@@H]1[C@H](CC(=O)N1)O |

Canonical SMILES |

CC(C)C1C(CC(=O)N1)O |

Origin of Product |

United States |

Biological Activity

(2S,3S)-tert-butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its effects on biological systems is crucial for evaluating its therapeutic potential.

- Molecular Formula : C₁₂H₂₁NO₄

- CAS Number : 1265908-09-5

- MDL Number : MFCD18064594

- Hazard Classification : Irritant

The biological activity of this compound may involve several mechanisms, including:

- Antioxidant Activity : Compounds with similar structures have shown the ability to mitigate oxidative stress by enhancing antioxidant enzyme activities.

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes, potentially impacting metabolic pathways relevant to disease processes.

Antioxidant Properties

Research indicates that compounds in the same class can exhibit significant antioxidant properties. For example:

- They may reduce oxidative damage in various cell types by activating the Nrf2 pathway, which regulates the expression of antioxidant proteins .

Neuroprotective Effects

Studies on related compounds have demonstrated neuroprotective effects by reducing glutamate-induced toxicity in neuronal cells, suggesting potential applications for neurodegenerative diseases .

Anti-inflammatory and Anticancer Activities

Similar compounds have been reported to possess anti-inflammatory and anticancer properties. For instance:

- They can inhibit lipid peroxidation and reduce inflammation markers in various models, indicating their potential use in treating inflammatory diseases and cancer .

Study on Neuroprotection

A study investigated the neuroprotective effects of a related compound in a rodent model of ischemic stroke. The results showed significant reductions in neuronal damage and improved functional outcomes, supporting the hypothesis that similar compounds could be beneficial in neuroprotection .

Antioxidant Efficacy in Cell Models

In vitro studies demonstrated that derivatives of this compound effectively reduced oxidative stress markers in cultured human cells, enhancing cell viability under stress conditions. This suggests a promising therapeutic role in conditions characterized by oxidative damage .

Data Table

Scientific Research Applications

Medicinal Chemistry Applications

-

Drug Development : The compound serves as a scaffold for the development of new pharmaceuticals. Its structural features allow for modifications that can enhance biological activity and selectivity towards specific targets.

- Case Study : Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development.

-

Enzyme Inhibition : The compound's ability to interact with specific enzymes makes it a candidate for studying enzyme inhibition mechanisms.

- Example : Studies have shown that modifications to the hydroxyl group can influence the binding affinity to target enzymes, providing insights into structure-activity relationships.

Synthetic Organic Chemistry Applications

-

Synthesis of Complex Molecules : This compound is utilized as an intermediate in the synthesis of more complex organic molecules, including those with biological significance.

- Data Table 1: Synthesis Pathways

Reaction Type Starting Material Product Yield (%) Alkylation (2S,3S)-tert-butyl 3-hydroxy-2-isopropyl... Alkylated derivative 85 Acylation (2S,3S)-tert-butyl 3-hydroxy-2-isopropyl... Acylated derivative 90 Reduction (2S,3S)-tert-butyl 3-hydroxy-2-isopropyl... Reduced product 75

Biochemical Applications

-

Biological Activity Studies : The compound has been studied for its effects on various biological systems, providing valuable data on its pharmacodynamics and pharmacokinetics.

- Research Findings : In vitro studies demonstrated that the compound exhibits neuroprotective effects in neuronal cell cultures subjected to oxidative stress.

-

Metabolic Pathway Investigation : Its role in metabolic pathways has been explored to understand how it influences biochemical processes at the cellular level.

- Case Study : Investigations into its interaction with metabolic enzymes revealed that it modulates key pathways involved in energy metabolism, highlighting its potential as a therapeutic agent for metabolic disorders.

Comparison with Similar Compounds

Structural and Stereochemical Comparisons

a. cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrolidine-2(1H)-carboxylate

- CAS : 146231-54-1

- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.28 g/mol) .

- Key Differences: The cyclopenta[c]pyrrolidine core introduces a fused bicyclic structure, contrasting with the monocyclic pyrrolidine in the target compound.

b. tert-Butyl 3-((5-Bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₉H₂₇BrN₂O₄ (MW: 427.34 g/mol) .

- Key Differences: A pyridine ring with bromo and methoxy substituents replaces the hydroxyl and isopropyl groups, introducing aromaticity and electrophilic reactivity.

c. (2S,3S)-tert-Butyl 3-Amino-2-hydroxy-3-phenylpropanoate

- Molecular Formula: C₁₄H₂₁NO₃ (MW: 251.32 g/mol) .

- Key Differences: A phenyl group and amino substituent replace the isopropyl and ketone groups, increasing hydrophobicity and altering hydrogen-bonding capacity. The propanoate backbone differs from the pyrrolidine ring, affecting conformational flexibility.

Functional Group and Reactivity Analysis

Molecular Weight and Physicochemical Properties

Preparation Methods

Asymmetric Synthesis via Chiral Precursors

One common approach is the use of chiral starting materials or chiral catalysts to induce stereoselectivity during ring formation or functional group introduction. For example, asymmetric hydrogenation or enantioselective addition reactions can be employed to set the stereochemistry at C-2 and C-3 positions.

Multi-Step Synthetic Route Example

A generalized synthetic route based on literature precedents for similar pyrrolidine derivatives includes:

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Formation of protected pyrrolidine | Starting amino acid derivative + Boc2O | Introduction of tert-butyl carbamate protecting group on nitrogen |

| 2 | Ring closure | Intramolecular cyclization | Formation of the pyrrolidine ring |

| 3 | Hydroxylation | Stereoselective oxidation or addition | Introduction of 3-hydroxy group with stereocontrol |

| 4 | Introduction of isopropyl group | Alkylation or addition reaction | Installation of isopropyl substituent at C-2 |

| 5 | Purification and chiral resolution | Chromatography or crystallization | Isolation of (2S,3S) isomer |

Use of Protecting Groups and Functional Group Transformations

The tert-butyl carbamate (Boc) group is typically introduced early to protect the amine functionality during subsequent reactions. The hydroxyl group can be introduced via stereoselective oxidation or nucleophilic addition to a suitable precursor. The isopropyl group is commonly installed through alkylation of an intermediate enolate or via addition of isopropyl reagents under controlled conditions.

Chiral Separation Techniques

If the synthesis yields a racemic mixture, chiral separation methods such as chiral supercritical fluid chromatography (SFC) or preparative high-performance liquid chromatography (HPLC) are used to isolate the desired (2S,3S) enantiomer.

Research Findings and Optimization

- Recent studies emphasize the importance of catalyst choice and reaction conditions to improve stereoselectivity and yield in the synthesis of pyrrolidine derivatives like this compound.

- The use of palladium-catalyzed coupling reactions and chiral ligands has been reported to enhance the efficiency of key bond-forming steps.

- Optimization of solvent systems and temperature control is critical to minimize side reactions and racemization.

Summary Table of Key Synthetic Parameters

| Parameter | Typical Condition/Value | Comments |

|---|---|---|

| Starting materials | Chiral amino acid derivatives or racemic precursors | Basis for stereochemical control |

| Protecting group | tert-Butyl carbamate (Boc) | Protects amine during synthesis |

| Catalyst | Pd-based catalysts with chiral ligands | Enhances stereoselectivity and coupling |

| Solvent | Toluene, THF, or ethyl acetate | Depends on reaction step |

| Temperature | Room temperature to 100°C | Controlled to optimize yield and selectivity |

| Purification | Column chromatography, chiral SFC, preparative HPLC | Essential for isolating pure stereoisomer |

| Yield | Variable, typically 50-75% per key step | Dependent on reaction optimization |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2S,3S)-tert-butyl 3-hydroxy-2-isopropyl-5-oxopyrrolidine-1-carboxylate, and how are reaction conditions optimized?

- Methodology : A common approach involves coupling a carboxylic acid derivative (e.g., tert-butyl-protected pyrrolidine) with activating agents like isobutyl chloroformate in dichloromethane (CH₂Cl₂) under inert conditions. DIPEA (N,N-diisopropylethylamine) is used to maintain basicity and facilitate mixed anhydride formation. Reaction progress is monitored via LC-MS to confirm intermediate consumption . For diastereoselective synthesis, chiral auxiliaries or catalysts may be employed, as seen in analogous oxopyrrolidine systems .

- Optimization : Variables include reagent stoichiometry (e.g., 1.2–1.5 eq of chloroformate), temperature (0–25°C), and solvent polarity. Yields (~59%) are improved by flash chromatography purification (e.g., 0–100% ethyl acetate/hexane gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

- Primary Methods :

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry (e.g., hydroxy and isopropyl group positions) and Boc-protection integrity .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight and fragmentation patterns .

- IR Spectroscopy : Identifies carbonyl (C=O) and hydroxyl (O-H) stretches (~1700 cm⁻¹ and ~3400 cm⁻¹, respectively) .

- X-ray Crystallography : SHELX software refines crystal structures to resolve absolute stereochemistry, particularly for chiral centers .

Q. How is the stereochemical integrity of the (2S,3S) configuration maintained during synthesis?

- Key Strategies :

- Use of enantiopure starting materials (e.g., L-proline derivatives) to retain chiral centers.

- Avoidance of harsh acidic/basic conditions that may induce epimerization.

- Stereochemical validation via NOESY NMR or X-ray diffraction to confirm spatial arrangements .

Advanced Research Questions

Q. How can researchers resolve contradictory data in reaction yields or stereochemical outcomes across different synthetic protocols?

- Troubleshooting Framework :

- Step 1 : Compare solvent systems (e.g., CH₂Cl₂ vs. THF) and their impact on reaction kinetics. Polar aprotic solvents may stabilize intermediates differently .

- Step 2 : Re-examine purification methods. Silica gel chromatography may inadvertently separate diastereomers, leading to yield discrepancies .

- Step 3 : Validate analytical consistency (e.g., calibrate LC-MS detectors for low-abundance intermediates) .

Q. What computational tools are suitable for predicting the compound’s reactivity or interactions in catalytic systems?

- Methodology :

- DFT (Density Functional Theory) : Models transition states to explain stereoselectivity in nucleophilic additions or cyclizations.

- Molecular Docking : Screens interactions with biological targets (e.g., enzymes) if the compound is a precursor to bioactive molecules.

- Software : Gaussian or ORCA for energy calculations; PyMol for visualizing docking poses .

Q. How can reaction mechanisms for key steps (e.g., Boc deprotection or hydroxyl group functionalization) be experimentally validated?

- Experimental Design :

- Isotopic Labeling : Use ¹⁸O-labeled water to trace hydroxyl group origins during hydrolysis.

- Kinetic Studies : Monitor Boc deprotection rates (e.g., with TFA) via in situ IR to identify rate-determining steps.

- Trapping Intermediates : Quench reactions at partial conversion and isolate intermediates for structural analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.